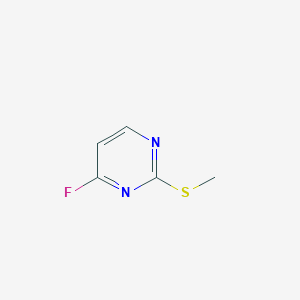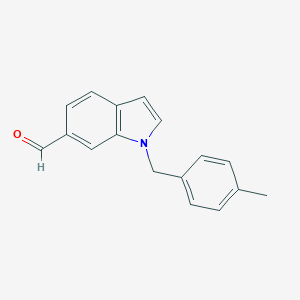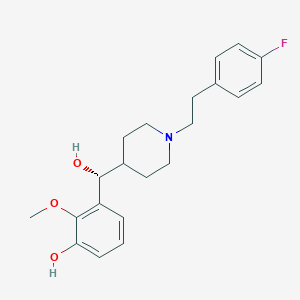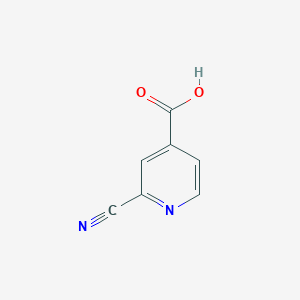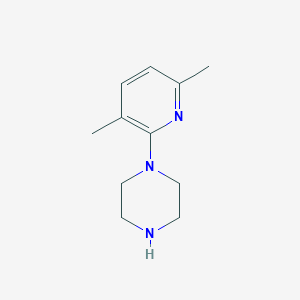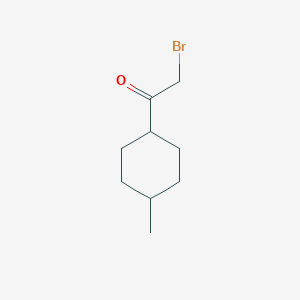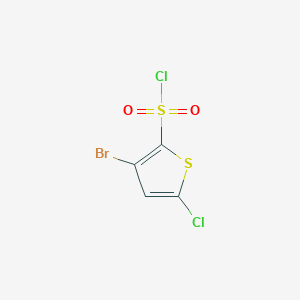![molecular formula C18H27N3O6 B060529 [2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-43-2](/img/structure/B60529.png)
[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexylmethylamino group, and a dimethylcarbamic ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. One common method includes the reaction of 2-((cyclohexylmethylamino)methyl)-3-pyridinol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting ester is then reacted with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [[2-(hydroxymethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester
- tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate
Uniqueness
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
169128-43-2 |
|---|---|
Formule moléculaire |
C18H27N3O6 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
WXXRJCGTBLWABY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
| 169128-43-2 | |
Synonymes |
[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
